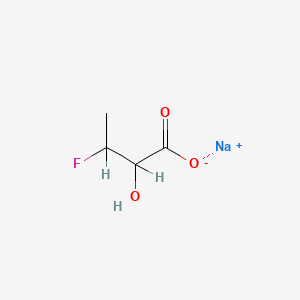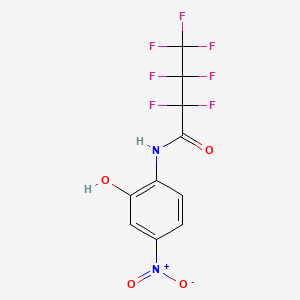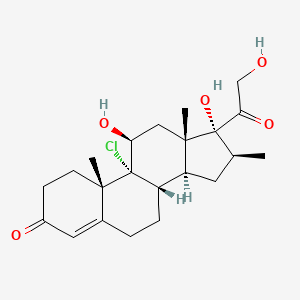
Quercetin 3-arabinoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quercetin 3-arabinoside: is a naturally occurring flavonoid glycoside, specifically a derivative of quercetin. It is found in various plants and exhibits significant biological activities, including antioxidant, anti-inflammatory, and antibacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Quercetin 3-arabinoside can be synthesized through enzymatic glycosylation, where quercetin is glycosylated using arabinose as the sugar donor. This process typically involves the use of glycosyltransferases, which facilitate the transfer of the sugar moiety to the quercetin molecule .
Industrial Production Methods: : Industrial production of this compound often involves extraction from natural sources such as fruits and leaves. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: : Quercetin 3-arabinoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted this compound compounds. These products often exhibit enhanced biological activities compared to the parent compound .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, quercetin 3-arabinoside is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides .
Biology: : In biological research, this compound is studied for its antioxidant and anti-inflammatory properties. It is used to investigate the mechanisms of oxidative stress and inflammation in various biological systems .
Medicine: : this compound has potential therapeutic applications in medicine. It is being explored for its role in preventing and treating chronic diseases such as cardiovascular diseases, diabetes, and cancer due to its antioxidant and anti-inflammatory effects .
Industry: : In the industry, this compound is used in the formulation of dietary supplements and functional foods. Its antioxidant properties make it a valuable ingredient in health-promoting products .
Mecanismo De Acción
Quercetin 3-arabinoside exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also inhibits the production of inflammatory cytokines and enzymes, thereby exerting anti-inflammatory effects . Additionally, it has been shown to inhibit the activity of certain enzymes involved in carbohydrate metabolism, contributing to its potential antidiabetic effects .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds to quercetin 3-arabinoside include quercitrin (quercetin 3-rhamnoside), rutin (quercetin 3-rutinoside), hyperoside (quercetin 3-galactoside), and isoquercetin (quercetin 3-glucoside) .
Uniqueness: : this compound is unique due to its specific sugar moiety, arabinose, which contributes to its distinct biological activities. Compared to other quercetin glycosides, this compound exhibits stronger antioxidant and antibacterial activities .
Conclusion
This compound is a versatile flavonoid glycoside with significant biological activities and potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
5041-68-9 |
|---|---|
Fórmula molecular |
C20H18O11 |
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
3-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2/t13-,15-,17+,20+/m0/s1 |
Clave InChI |
BDCDNTVZSILEOY-BQCJVYABSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O |
melting_point |
239 °C |
Descripción física |
Solid |
Números CAS relacionados |
5041-68-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)

![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)

![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)



![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)



